1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an acetyl group, a chlorophenoxy group, and a piperidine ring
Preparation Methods
The synthesis of 1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-chlorophenol with 4-bromophenylpiperidine in the presence of a base to form the intermediate 4-(4-chlorophenoxy)phenylpiperidine. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-acetyl-4-(4-hydroxyphenyl)piperazine: A structural analog with a hydroxy group instead of a chlorophenoxy group, used in the synthesis of various pharmaceuticals.
N-phenyl-4-piperidinamine: A related compound with a phenyl group, known for its use in the synthesis of fentanyl analogs.
4-chlorophenyl)-[4-(tert-butyl)phenyl]methanone: Another similar compound with a different substitution pattern, used in medicinal chemistry research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetyl and chlorophenoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-[4-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14(24)23-12-10-15(11-13-23)20(25)22-17-4-8-19(9-5-17)26-18-6-2-16(21)3-7-18/h2-9,15H,10-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFGQRUUMQOETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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